5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
CAS No.: 1217487-21-2
Cat. No.: VC2762550
Molecular Formula: C14H11FN4S
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217487-21-2 |
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Molecular Formula | C14H11FN4S |
Molecular Weight | 286.33 g/mol |
IUPAC Name | 5-[2-(2-fluorophenyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C14H11FN4S/c1-8-12(20-14(16)18-8)11-6-7-17-13(19-11)9-4-2-3-5-10(9)15/h2-7H,1H3,(H2,16,18) |
Standard InChI Key | CPXDDTNROBNBLA-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3=CC=CC=C3F |
Canonical SMILES | CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3=CC=CC=C3F |
Introduction
Chemical Properties and Structure
5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound with the molecular formula C14H11FN4S and a molecular weight of 286.335 g/mol . The structure incorporates three key moieties: a 2-aminothiazole ring with a methyl substituent at position 4, a pyrimidine core at position 5 of the thiazole, and a 2-fluorophenyl group at position 2 of the pyrimidine. This arrangement creates a compound with specific spatial and electronic properties that influence its biological activity and chemical behavior.
The compound features several pharmacophoric elements that are commonly associated with biological activity. The 2-amino group on the thiazole moiety can act as a hydrogen bond donor, while the nitrogen atoms in both the thiazole and pyrimidine rings can serve as hydrogen bond acceptors. These characteristics are important for potential interactions with target proteins, particularly enzymes like cyclin-dependent kinases that have been shown to interact with similar structural compounds .
The fluorine substitution on the phenyl ring represents an important structural feature that can enhance the compound's metabolic stability and lipophilicity. Fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic properties and modulate the electronic properties of aromatic systems.
Table 1: Chemical Properties of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Property | Value |
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CAS Number | 1217487-21 |
Molecular Formula | C14H11FN4S |
Molecular Weight | 286.335 g/mol |
Catalog Number | 100475 |
Purity | 95% |
Storage Conditions | 2-8°C |
The compound is expected to exist as a crystalline solid at room temperature, based on the properties of similar thiazolylpyrimidine derivatives. It likely possesses moderate solubility in organic solvents such as DMSO, methanol, and chloroform, with limited solubility in water. These solubility characteristics are important considerations for formulation development and biological testing.
Synthesis and Chemical Modifications
The synthesis of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine likely follows pathways similar to those established for related thiazolylpyrimidine compounds. Based on synthetic routes for analogous structures, the synthesis may involve a multi-step process starting with appropriate thiazole and pyrimidine precursors .
One potential synthetic approach involves the preparation of a 4-methylthiazol-2-amine core, followed by coupling with an appropriately substituted pyrimidine derivative. For the thiazole component, synthesis might begin with 1-methylthiourea and a suitable α-haloketone, similar to methods described for related compounds . The resulting thiazole can then be functionalized at the 5-position through various coupling strategies to introduce the pyrimidine moiety.
The pyrimidine component with the 2-fluorophenyl substituent may be synthesized through condensation reactions involving guanidine derivatives and appropriate enaminones or β-ketoesters. The final coupling step would likely involve metal-catalyzed cross-coupling reactions or direct C-H functionalization methodologies.
Chemical modifications of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine could be strategically implemented to enhance its biological activity or improve its pharmacokinetic properties. Based on structure-activity relationship (SAR) studies of similar compounds, several modification sites can be identified:
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The amino group at position 2 of the thiazole ring could be modified with various alkyl or acyl groups to modulate hydrogen bonding capabilities.
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The methyl group at position 4 of the thiazole could be replaced with other alkyl or functional groups to explore steric and electronic effects.
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Alternative substitution patterns on the fluorophenyl ring could be investigated to optimize binding affinity and selectivity.
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Modifications at the pyrimidine ring, such as the introduction of additional substituents, could fine-tune the compound's properties.
Biological Activities
The biological activity profile of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can be inferred from studies on structurally similar thiazolylpyrimidine derivatives. Compounds containing thiazole and pyrimidine moieties have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Anti-cancer Activity
The potential anticancer activity of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine may extend beyond CDK inhibition. Thiazole and pyrimidine derivatives have been explored for their ability to interact with various cancer-related targets, including receptor tyrosine kinases, DNA-associated enzymes, and components of cell survival pathways.
Compounds with structural similarity to 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine have demonstrated the ability to inhibit cellular CDK9-mediated RNA polymerase II transcription, reduce the expression of anti-apoptotic proteins like Mcl-1, and trigger apoptosis in human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells . This suggests that our compound of interest might exhibit similar anticancer properties, potentially effective against hematological malignancies and solid tumors.
Pharmacokinetic Considerations
Absorption and Distribution
The moderate molecular weight (286.335 g/mol) and the presence of both hydrophilic and lipophilic moieties suggest that 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine may exhibit reasonable oral bioavailability. The fluorine substituent on the phenyl ring likely enhances lipophilicity, potentially improving membrane permeability and absorption.
Related compounds containing similar structural elements have demonstrated varying degrees of plasma protein binding . The presence of aromatic rings and hydrogen bond donors/acceptors in 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine suggests it may exhibit moderate to high plasma protein binding, which would influence its distribution and half-life in vivo.
Metabolism
The metabolism of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine would likely involve both Phase I and Phase II biotransformation processes. Based on studies of related compounds, several potential metabolic pathways can be proposed:
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N-dealkylation or oxidation of the 2-amino group on the thiazole ring
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O-demethylation or hydroxylation of the methyl group on the thiazole
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Oxidation of the pyrimidine ring
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Glucuronidation or sulfation of the amino group
Excretion
The excretion pathways for 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine would depend on its metabolic fate. If extensive metabolism occurs, the resulting metabolites would likely be eliminated primarily through renal excretion. Hepatobiliary excretion might also play a role, especially for any glucuronide conjugates formed during Phase II metabolism.
Studies of similarly structured compounds in rats and cynomolgus monkeys have provided insights into the pharmacokinetic behavior of this class of molecules . Some related compounds exhibited favorable oral bioavailability, suggesting that 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine might also demonstrate acceptable pharmacokinetic properties suitable for further development.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine and related compounds provides valuable insights for rational drug design and optimization. Based on studies of structural analogs, several key SAR principles can be identified.
Thiazole Moiety
The 2-aminothiazole component appears to be critical for biological activity, particularly for interactions with target enzymes such as CDKs. Studies on similar compounds have revealed that the 2-amino group engages in important hydrogen bonding interactions with residues in the target binding pocket, such as Asp145 in CDK2 .
The methyl substituent at position 4 of the thiazole ring likely contributes to the compound's hydrophobic interactions with target proteins. Modifications at this position could significantly influence potency and selectivity. For instance, in related compounds, alkyl groups at this position have been shown to interact with gatekeeper residues in kinase ATP binding pockets .
Pyrimidine Core
The pyrimidine ring serves as a crucial scaffold connecting the thiazole and fluorophenyl moieties. SAR studies of similar compounds suggest that the positioning and substitution pattern of the pyrimidine ring significantly impact biological activity. In particular, the connection between the thiazole at position 4 and the fluorophenyl at position 2 of the pyrimidine creates a specific spatial arrangement that may be optimal for target interactions.
Fluorophenyl Group
The 2-fluorophenyl substituent likely contributes to both the binding affinity and physicochemical properties of the compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties. The position of the fluorine atom (ortho position in this case) may influence the conformation of the phenyl ring relative to the pyrimidine, potentially affecting its interactions with target binding sites.
SAR studies on related compounds have explored various substituents and substitution patterns on the phenyl ring, indicating that this is a key area for optimization . Different substitution patterns, such as para-fluorophenyl versus ortho-fluorophenyl, might result in distinct biological profiles due to altered electronic and steric properties.
Table 2: Structure-Activity Relationship Findings from Related Compounds
Structural Feature | Effect on Activity | Potential Optimization Strategies |
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2-Amino group on thiazole | Critical for hydrogen bonding interactions | Substitution with small alkyl groups may enhance selectivity |
4-Methyl on thiazole | Contributes to hydrophobic interactions | Variation in alkyl chain length or introduction of polar groups |
Pyrimidine core | Essential scaffold for spatial arrangement | Position of connection to thiazole and phenyl rings |
Fluorophenyl group | Enhances metabolic stability and binding | Alternative substitution patterns or additional substituents |
Research Applications and Future Directions
5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine represents a promising scaffold for various research applications, particularly in the field of medicinal chemistry. Based on the properties of structurally similar compounds, several potential research directions can be identified.
Kinase Inhibitor Development
The most immediate application for this compound may be in the development of selective CDK inhibitors, particularly those targeting CDK9. The structural features of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine suggest potential interaction with the ATP-binding pocket of these enzymes, making it a candidate for further optimization and development as an anticancer agent.
Future research could focus on structural modifications to enhance selectivity for CDK9 over other CDK family members, particularly CDK2. Studies of related compounds have demonstrated that careful tuning of substituents can achieve significant selectivity, with some compounds showing more than 80-fold selectivity for CDK9 versus CDK2 .
Therapeutic Applications
The potential biological activities of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine suggest several therapeutic applications:
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Cancer therapy: Particularly for malignancies dependent on transcriptional regulation by CDK9, such as hematological cancers.
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Anti-inflammatory agents: If the compound demonstrates inhibitory activity against inflammatory pathways.
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Antiviral applications: Given the precedent for thiazole and pyrimidine derivatives in antiviral drug development.
Further pharmacological characterization would be necessary to confirm these potential applications and identify the most promising therapeutic directions.
Chemical Biology Tools
Beyond therapeutic applications, 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine could serve as a valuable chemical probe for studying biological systems. If demonstrated to be a selective inhibitor of specific kinases or other enzymes, it could be used to investigate the roles of these targets in cellular processes and disease mechanisms.
The development of fluorescent or affinity-tagged derivatives of this compound could enable visualization of target localization or identification of novel binding partners through chemical proteomics approaches.
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